molecular formula C11H13N3O3 B1268174 1-(4-Nitrobenzoyl)piperazine CAS No. 72141-41-4

1-(4-Nitrobenzoyl)piperazine

Cat. No. B1268174
CAS RN: 72141-41-4
M. Wt: 235.24 g/mol
InChI Key: HIQSQKKHPVVUEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Nitrobenzoyl)piperazine involves interactions with various reagents to form new compounds, illustrating its utility as a versatile intermediate in organic synthesis. Studies have shown the formation of complex structures through reactions involving nitrobenzoate and piperazine derivatives, with hydrogen bonding playing a crucial role in the stabilization of these structures in the crystalline state (C. Kavitha et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. The formation of different polymorphs and the impact of crystal packing on the material's properties have been a subject of study, highlighting how minor differences in molecular conformations can lead to significant variations in physical properties (M. Jotani et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, stability under various conditions, and interactions with different chemical reagents, have been explored to understand their potential applications. For example, the study of the synthesis, dynamic NMR characterization, and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling offers insights into the chemical behavior of nitropiperazines and their potential use in chemical biology and materials science (C. Mamat et al., 2016).

properties

IUPAC Name

(4-nitrophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQSQKKHPVVUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337813
Record name 1-(4-Nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72141-41-4
Record name 1-(4-Nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72141-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the structure of 1-(4-Nitrobenzoyl)piperazine and how was this confirmed?

A1: this compound exhibits two distinct conformational shapes. This is due to both the partial double bond character of the amide bond and the restricted rotation around the piperazine ring. These conformations were observed through ¹H NMR, with two distinct coalescence points indicating the energy barriers between them. The conformational flexibility was further confirmed through X-ray diffraction analysis of single crystals.

Q2: What potential application does this compound have in bioorthogonal chemistry?

A2: The nitro group within this compound allows for its reaction with [¹⁸F]F⁻, showcasing its potential as a building block for ¹⁸F-labeled compounds. This is particularly relevant for Positron Emission Tomography (PET) imaging applications. While not explored in the study, the presence of the nitro group also opens possibilities for further modification, such as reduction to an amine, which could be leveraged for conjugation to biomolecules.

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